4-Bromo-2,3-difluorobenzenethiol

Description

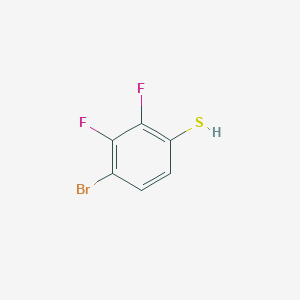

The target compound, 4-Bromo-2,3-difluorobenzenethiol, is hypothesized to feature a benzene ring substituted with bromine (Br), two fluorine (F) atoms, and a thiol (-SH) group. This combination of electron-withdrawing halogens and a nucleophilic thiol suggests unique reactivity in cross-coupling reactions, ligand synthesis, or polymer chemistry. However, specific data on its synthesis, physical properties, or applications are absent in the provided evidence.

Properties

IUPAC Name |

4-bromo-2,3-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZWEKHMOVSKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the use of 2,3-difluorobenzenethiol as a starting material, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-difluorobenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, the bromine atom can be replaced by a different halogen or an alkyl group using suitable reagents.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: The compound can undergo reduction reactions where the bromine or fluorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium iodide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Hydrogen peroxide in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products Formed:

Substitution: 4-Iodo-2,3-difluorobenzenethiol, 4-Alkyl-2,3-difluorobenzenethiol.

Oxidation: 4-Bromo-2,3-difluorobenzenesulfonic acid.

Reduction: 2,3-Difluorobenzenethiol.

Scientific Research Applications

4-Bromo-2,3-difluorobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluorobenzenethiol involves its interaction with various molecular targets through its reactive functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Bromo-2,3-difluorobenzenethiol (hypothetical) with two related compounds from the evidence:

4-Bromo-2,3-Difluorobenzoic Acid (CAS 194804-91-6)

- Molecular Formula : C₇H₃BrF₂O₂ .

- Functional Groups : Carboxylic acid (-COOH), bromine, fluorine.

- Properties :

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

Hypothetical Comparison with this compound

- Molecular Formula : Likely C₆H₃BrF₂S (assuming replacement of -COOH with -SH).

- Functional Groups : Thiol (-SH), bromine, fluorine.

- Key Differences :

- Reactivity : The thiol group enables nucleophilic substitution, metal coordination (e.g., Au or Pd), and disulfide bond formation, contrasting with the electrophilic -COOH or -NH₂ groups in analogs.

- Polarity : Thiols are less polar than carboxylic acids but more polar than amines, affecting solubility in organic solvents.

- Stability : Thiols are prone to oxidation, unlike the more stable -COOH or -NH₂ groups.

Data Table: Comparative Analysis

Research Findings and Limitations

- Substituent Effects : Fluorine and bromine enhance electrophilic substitution resistance but direct reactivity toward meta/para positions in aromatic systems. Thiols introduce redox-sensitive moieties absent in the analogs .

- Its synthesis would likely require protective strategies for the -SH group, such as using thioacetate precursors.

- Evidence Gaps : The provided materials lack experimental data (e.g., NMR, melting points) for the target compound. Further studies from peer-reviewed journals or patent databases are needed.

Biological Activity

4-Bromo-2,3-difluorobenzenethiol is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique electronic properties, conferred by the presence of bromine and fluorine substituents, enhance its potential as a bioactive molecule. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and applications in drug development.

This compound can be synthesized through several methods, often involving the bromination of difluorobenzene derivatives followed by thiolation. The general synthetic route may include:

- Bromination : Reacting 2,3-difluorobenzene with bromine in the presence of a catalyst to introduce the bromine substituent.

- Thiol Addition : Introducing a thiol group via nucleophilic substitution.

The compound exhibits distinct physical properties:

- Molecular Formula : C_7H_4BrF_2S

- Molecular Weight : 239.07 g/mol

- Melting Point : Data not extensively documented but inferred from similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through electrophilic mechanisms. The bromine and fluorine atoms enhance its reactivity towards nucleophiles, facilitating interactions with proteins and enzymes. This reactivity is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity due to their lipophilicity and ability to penetrate cellular membranes more effectively than non-fluorinated analogs. For example, studies have shown that similar fluorinated benzene derivatives can inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways or the generation of reactive oxygen species (ROS). Detailed cytotoxicity data for this compound is summarized in Table 1.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary docking studies suggest binding affinity to various targets involved in cancer progression and bacterial resistance mechanisms. For instance, preliminary data indicate that it may inhibit certain kinases involved in tumorigenesis.

Case Studies

- Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in disc diffusion assays, suggesting potent antibacterial properties.

- Case Study on Cancer Cell Lines : In a comparative study with other fluorinated compounds, this compound showed superior activity against MCF-7 cells compared to its non-fluorinated analogs. This suggests that fluorination enhances bioactivity due to improved membrane permeability and target interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.